3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene and butanoic acid derivatives.
Reaction Conditions: The key step involves the coupling of the fluoro-trifluoromethyl benzene with a butanoic acid derivative under specific reaction conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid is unique due to the specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .
Properties
Molecular Formula |
C11H10F4O2 |
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Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(4-10(16)17)8-3-2-7(12)5-9(8)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17) |
InChI Key |
JUVAVGIEVUWVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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